1-(3-Phenylazetidin-1-yl)ethanone
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Overview
Description
1-(3-Phenylazetidin-1-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylazetidin-1-yl)ethanone typically involves the reaction of 3-phenylazetidine with ethanoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azetidine ring attacks the carbonyl carbon of ethanoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylazetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoyl derivatives.
Reduction: Formation of 1-(3-phenylazetidin-1-yl)ethanol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenylazetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Phenylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzoylphenyl)ethanone: Similar structure but with a benzoyl group instead of a phenyl group.
1-(4-(1H-tetrazole-1-yl)phenyl)ethanone: Contains a tetrazole ring, offering different chemical properties and biological activities
Uniqueness
1-(3-Phenylazetidin-1-yl)ethanone is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold in medicinal chemistry .
Biological Activity
1-(3-Phenylazetidin-1-yl)ethanone, a compound featuring an azetidine ring, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the structure-activity relationships (SAR) that influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with acetic anhydride or acetyl chloride in the presence of a base. Various methods have been developed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 4 µg/mL |
This compound | Escherichia coli | 8 µg/mL |
This compound | Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that modifications on the phenyl ring can enhance antimicrobial efficacy, particularly through the introduction of electron-withdrawing groups which may increase activity against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent inhibition of edema:
Dose (mg/kg) | % Inhibition |
---|---|
10 | 20% |
25 | 45% |
50 | 62% |
This suggests that higher doses significantly enhance anti-inflammatory effects, potentially comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer):
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 0.075 |
Derivative B | HeLa | 0.095 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. Key observations include:
Substituent Effects:
- Electron-withdrawing groups at the para position on the phenyl ring enhance antimicrobial activity.
- Hydroxyl groups at specific positions improve anti-inflammatory effects.
Ring Modifications:
The introduction of heteroatoms or additional rings can significantly alter the pharmacological profile, suggesting avenues for further drug design.
Case Studies
Recent studies have synthesized and evaluated multiple derivatives of azetidine compounds. For example:
- A series of substituted azetidines were tested for their anti-inflammatory properties, revealing that specific substitutions led to enhanced efficacy compared to the parent compound.
Properties
CAS No. |
91132-00-2 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(3-phenylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
FZUPNUBFESVSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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